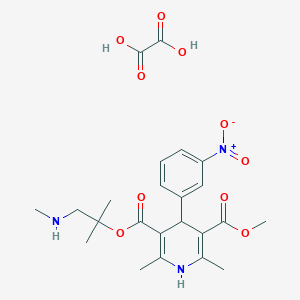
N-Des(3,3-Diphenylpropyl) Lercanidipine Oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Des(3,3-Diphenylpropyl) Lercanidipine Oxalate is a derivative of Lercanidipine, a calcium channel blocker used primarily for the treatment of hypertension. This compound is characterized by the removal of the 3,3-diphenylpropyl group from Lercanidipine, resulting in a unique chemical structure that retains some of the pharmacological properties of its parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Des(3,3-Diphenylpropyl) Lercanidipine Oxalate typically involves the following steps:
Starting Material: The synthesis begins with Lercanidipine as the starting material.
Deprotection: The 3,3-diphenylpropyl group is removed through a deprotection reaction. This step often involves the use of strong acids or bases under controlled conditions to ensure selective removal of the protecting group.
Oxalate Formation: The resulting compound is then reacted with oxalic acid to form the oxalate salt. This step is typically carried out in an organic solvent such as ethanol or methanol, with the reaction mixture being stirred at room temperature until the formation of the oxalate salt is complete.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Lercanidipine are subjected to deprotection reactions in industrial reactors.
Purification: The intermediate product is purified using techniques such as crystallization or chromatography to ensure high purity.
Salt Formation: The purified intermediate is then reacted with oxalic acid in large-scale reactors to form the oxalate salt. The final product is isolated and dried to obtain the desired compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
N-Des(3,3-Diphenylpropyl) Lercanidipine Oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under conditions such as reflux or room temperature, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced compounds with altered chemical properties.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
N-Des(3,3-Diphenylpropyl) Lercanidipine Oxalate has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of calcium channel blockers and their derivatives.
Biology: Investigated for its effects on cellular calcium channels and potential therapeutic applications.
Medicine: Explored for its potential use in the treatment of hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of N-Des(3,3-Diphenylpropyl) Lercanidipine Oxalate involves the inhibition of calcium influx across myocardial and vascular smooth muscle cell membranes. This inhibition is achieved by:
Deforming the Calcium Channel: The compound interacts with the calcium channel, altering its structure and function.
Inhibiting Ion-Control Gating Mechanisms: It interferes with the gating mechanisms that control the flow of calcium ions.
Interfering with Calcium Release: The compound affects the release of calcium from the sarcoplasmic reticulum, reducing intracellular calcium levels.
These actions result in the dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, and reduced systemic blood pressure.
Comparaison Avec Des Composés Similaires
N-Des(3,3-Diphenylpropyl) Lercanidipine Oxalate can be compared with other calcium channel blockers, such as:
Amlodipine: Another dihydropyridine calcium channel blocker with similar antihypertensive effects.
Nifedipine: Known for its rapid onset of action and use in acute hypertension management.
Felodipine: Used for its long-acting antihypertensive properties.
Uniqueness
This compound is unique due to its specific structural modification, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to other calcium channel blockers. This uniqueness can lead to differences in efficacy, side effects, and therapeutic applications.
Propriétés
Numéro CAS |
957214-95-8 |
|---|---|
Formule moléculaire |
C23H29N3O10 |
Poids moléculaire |
507.5 g/mol |
Nom IUPAC |
3-O-methyl 5-O-[2-methyl-1-(methylamino)propan-2-yl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;oxalic acid |
InChI |
InChI=1S/C21H27N3O6.C2H2O4/c1-12-16(19(25)29-6)18(14-8-7-9-15(10-14)24(27)28)17(13(2)23-12)20(26)30-21(3,4)11-22-5;3-1(4)2(5)6/h7-10,18,22-23H,11H2,1-6H3;(H,3,4)(H,5,6) |
Clé InChI |
QKYWSRHKEDKHPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CNC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


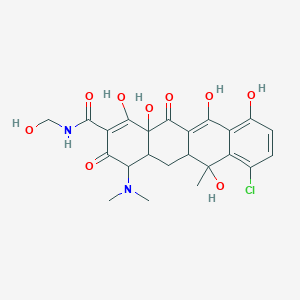
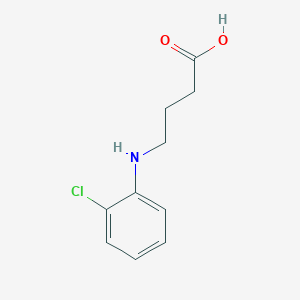





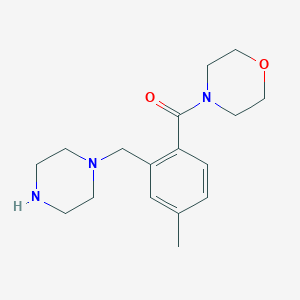
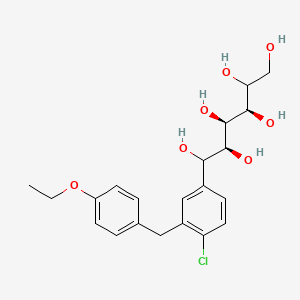
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13844622.png)
![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)
![4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B13844637.png)
![Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13844639.png)
